An In-depth Technical Guide to the Basic Properties of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
An In-depth Technical Guide to the Basic Properties of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.[1] This guide provides a comprehensive technical overview of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol, a compound of interest due to its combination of a chiral benzylic alcohol, a difluoromethoxy group, and a fluorine-substituted aromatic ring. While this specific molecule is not extensively documented in publicly available literature, this document, grounded in established principles of organic chemistry and data from analogous structures, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its fundamental properties.
Chemical Identity and Physicochemical Properties
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is a fluorinated aromatic alcohol. Its structure presents a stereocenter at the carbinol carbon, meaning it can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₉F₃O₂ | [2] |
| Molecular Weight | 206.16 g/mol | [2] |
| CAS Number | 1341974-99-9 | [2] |
| Appearance | Predicted to be a liquid at room temperature | [3] |
| Storage | Store at room temperature | [3] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Inferred from the structures of similar fluorinated aromatic compounds. |
| pKa | Estimated to be around 14-15 for the hydroxyl proton. | Typical pKa for benzylic alcohols. The electron-withdrawing fluorine substituents may slightly increase acidity. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | The difluoromethoxy and fluoro groups increase lipophilicity compared to the non-fluorinated analogue. |
Proposed Synthesis and Purification
A robust and logical synthetic approach to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol would involve the synthesis of the key intermediate, 2-(difluoromethoxy)-4-fluoroacetophenone, followed by its conversion to the target secondary alcohol.
Part 1: Synthesis of 2-(Difluoromethoxy)-4-fluoroacetophenone
The synthesis of the precursor ketone can be envisioned starting from the commercially available 2-hydroxy-4-fluoroacetophenone.
Reaction Scheme:
Caption: Proposed synthesis of the key ketone intermediate.
Detailed Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-4-fluoroacetophenone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Difluoromethylation: Introduce a difluoromethylating agent. While chlorodifluoromethane (ClCF₂H) is a traditional reagent, modern, safer alternatives like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) are often preferred. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 2-(difluoromethoxy)-4-fluoroacetophenone.
Part 2: Conversion to 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
Two primary methods are proposed for the conversion of the ketone to the target alcohol: Grignard reaction for methylation or reduction for hydrogenation.
This method introduces the methyl group to form the ethan-1-ol moiety.
Reaction Scheme:
Caption: Grignard reaction to form the target alcohol.
Detailed Protocol:
-
Reaction Setup: A solution of 2-(difluoromethoxy)-4-fluoroacetophenone in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
Grignard Addition: Methylmagnesium bromide (CH₃MgBr) solution in THF is added dropwise to the stirred solution. The reaction progress is monitored by TLC.
-
Quenching: After completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
This method reduces the ketone to the corresponding secondary alcohol.
Reaction Scheme:
Caption: Reduction of the ketone to the target alcohol.
Detailed Protocol:
-
Reaction Setup: 2-(difluoromethoxy)-4-fluoroacetophenone is dissolved in methanol and the solution is cooled to 0 °C.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is typically rapid.[4][5][6]
-
Work-up: The reaction is quenched by the addition of water or dilute acid. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude alcohol is purified by flash column chromatography.[7][8][9]
Predicted Spectroscopic Data
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 7.40 - 7.60 | m | 1H | Ar-H | Aromatic proton ortho to the ethan-1-ol group. |
| 6.90 - 7.10 | m | 2H | Ar-H | Aromatic protons meta and para to the ethan-1-ol group. |
| 6.60 - 6.90 | t (J ≈ 73 Hz) | 1H | -OCF₂H | The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two fluorine atoms. |
| 4.90 - 5.10 | q | 1H | -CH (OH)CH₃ | The methine proton of the alcohol will be a quartet due to coupling with the adjacent methyl group. |
| 2.50 - 3.00 | br s | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.[10] |
| 1.40 - 1.60 | d | 3H | -CH(OH)CH₃ | The methyl protons will appear as a doublet due to coupling with the methine proton. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| 155 - 160 (d) | C -F | Aromatic carbon directly attached to fluorine, showing coupling. |
| 145 - 150 (t) | -OC F₂H | Carbon of the difluoromethoxy group, appearing as a triplet due to coupling with two fluorine atoms. |
| 130 - 135 | Ar-C | Quaternary aromatic carbon attached to the ethan-1-ol group. |
| 110 - 125 | Ar-CH | Aromatic methine carbons. |
| 115 - 120 (t) | -OC F₂H | Carbon of the difluoromethoxy group. |
| 65 - 70 | -C H(OH)CH₃ | The carbinol carbon. |
| 23 - 27 | -CH(OH)C H₃ | The methyl carbon. |
Infrared (IR) Spectroscopy
| Predicted Frequency (cm⁻¹) | Vibration | Justification |
| 3600 - 3200 | O-H stretch | A broad and strong absorption characteristic of the hydroxyl group in an alcohol.[11] |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |
| 3000 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methine C-H bonds. |
| 1600 - 1450 | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| 1250 - 1000 | C-O stretch and C-F stretch | Strong absorptions are expected in this region due to the C-O bond of the alcohol and the C-F bonds of the difluoromethoxy and fluoro-substituents. |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show fragmentation patterns characteristic of benzylic alcohols and fluorinated compounds.
| Predicted m/z | Fragment | Justification |
| 206 | [M]⁺ | The molecular ion peak may be observed, though it might be of low intensity due to facile fragmentation. |
| 191 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 188 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols. |
| 155 | [M - OCF₂H]⁺ | Loss of the difluoromethoxy group. |
| 125 | [C₇H₄FO]⁺ | A fragment corresponding to the fluorobenzoyl cation, resulting from cleavage of the C-C bond adjacent to the ring. |
Reactivity and Stability
The chemical reactivity of 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol is primarily dictated by the benzylic alcohol functionality.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(difluoromethoxy)-4-fluoroacetophenone, using standard oxidizing agents (e.g., PCC, Swern oxidation).
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions at the benzylic position.
-
Stability: The presence of the difluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] The carbon-fluorine bonds are exceptionally strong, rendering the molecule resistant to certain degradation pathways.[12][13] However, like many benzylic alcohols, it may be susceptible to degradation under strongly acidic or oxidizing conditions.
Potential Applications in Research and Development
The structural motifs present in 1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol suggest its potential utility in several areas of chemical research and development:
-
Medicinal Chemistry: As a building block, this compound can be used in the synthesis of more complex molecules with potential therapeutic applications. The difluoromethoxy group is a recognized bioisostere for hydroxyl and methoxy groups, offering a means to improve the pharmacokinetic profile of a drug candidate.[1][14]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.
-
Materials Science: The unique electronic properties imparted by the fluorine substituents could make this molecule or its derivatives of interest in the development of novel organic materials.
Conclusion
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol represents a molecule with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. This technical guide, by synthesizing information from established chemical principles and data from analogous structures, provides a foundational understanding of its properties, proposed synthesis, and predicted spectroscopic data. The elucidation of its precise experimental data through future research will undoubtedly further clarify its potential and expand its applications.
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